B1578859 [Asp37]-beta-Amyloid (1-42)

[Asp37]-beta-Amyloid (1-42)

カタログ番号: B1578859
分子量: 4572.2
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[Asp37]-beta-Amyloid (1-42) is a useful research compound. Molecular weight is 4572.2. The purity is usually 95%.
BenchChem offers high-quality [Asp37]-beta-Amyloid (1-42) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Asp37]-beta-Amyloid (1-42) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Structural and Morphological Characteristics

Research indicates that the Asp7 isoform exhibits distinct morphological and aggregation properties when compared to Aβ(1-42). Atomic force microscopy (AFM) studies have demonstrated that the Asp7 variant forms larger and more stable oligomeric structures, which may contribute to its heightened neurotoxicity . The aggregation behavior of Asp7 isoforms is influenced by temperature and incubation time, with notable differences in fibril formation observed under varying conditions .

Neurotoxicity and Mechanisms of Action

The Asp7 isoform has been shown to induce significant neurotoxic effects in experimental models. Studies utilizing transgenic mice have revealed that intracerebroventricular (i.c.v.) administration of [Asp37]-beta-Amyloid (1-42) leads to cognitive deficits and increased oxidative stress levels in the brain . The neurotoxicity is partly attributed to the structural properties of the peptide, which facilitate its interaction with neuronal receptors such as the alpha7 nicotinic acetylcholine receptor (α7nAChR). This interaction impairs calcium signaling and neurotransmitter release, critical processes for cognitive function .

Applications in Alzheimer's Disease Research

  • Modeling Disease Mechanisms :
    • The Asp7 isoform serves as a valuable tool for modeling AD pathology. Its ability to induce amyloidogenesis and neurodegeneration in animal models allows researchers to study the progression of AD and evaluate potential therapeutic interventions .
  • Therapeutic Targeting :
    • Given its role in neurotoxicity, [Asp37]-beta-Amyloid (1-42) presents a potential target for therapeutic strategies aimed at mitigating AD symptoms. Compounds that inhibit the aggregation or toxicity of this isoform could offer new avenues for treatment .
  • Biomarker Development :
    • The presence of Asp7 isoforms in cerebrospinal fluid (CSF) has been proposed as a biomarker for Alzheimer's disease progression. Monitoring levels of this isoform could aid in early diagnosis and tracking disease progression .

Case Studies

Several studies have documented the effects of [Asp37]-beta-Amyloid (1-42) on cognitive functions and oxidative stress:

  • Study 1 : In a rodent model, i.c.v. administration of [Asp37]-beta-Amyloid (1-42) resulted in significant spatial memory deficits compared to controls. Behavioral analysis indicated impaired learning abilities, correlating with elevated levels of reactive oxygen species (ROS) in brain tissues .
  • Study 2 : Another investigation demonstrated that exposure to Asp7 isoforms led to increased neuronal cell death in vitro, further supporting its role in AD-related neurodegeneration .

特性

分子量

4572.2

配列

DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVDGVVIA

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。